42-(2-Tetrazolyl)rapamycin

Pharmacokinetics mTOR inhibitor Drug-eluting stent

Zotarolimus (ABT-578) is a C-40 tetrazole rapalog with a 4-fold lower systemic immunosuppression risk vs sirolimus and a shorter 9.4h half-life, optimizing local tissue concentration for coronary/peripheral device R&D. High purity mTOR inhibition for preclinical studies where minimal immune confounding is critical. Buy from qualified suppliers.

Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
Cat. No. B1513781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name42-(2-Tetrazolyl)rapamycin
Molecular FormulaC52H79N5O12
Molecular Weight966.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3
InChIKeyIURNHYDSJVLLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zotarolimus (ABT-578) Procurement Guide: A Tetrazole-Containing Rapamycin Analog with Quantifiable Pharmacokinetic Differentiation


1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, also known as Zotarolimus, ABT-578, or A-179578, is a semi-synthetic macrocyclic lactam and a tetrazole-containing analog of rapamycin (sirolimus) [1]. The compound exhibits high-affinity binding to the immunophilin FKBP12 (IC50 = 2.8 nM) and functions as an mTOR inhibitor with potent anti-proliferative activity [2]. The defining structural modification at the C-40 position—replacement of the native hydroxyl with a 1H-tetrazol-1-yl moiety—confers distinct physicochemical and pharmacokinetic properties that differentiate it from both the parent compound sirolimus and other rapalog alternatives [3].

Why Sirolimus or Everolimus Cannot Be Simply Substituted for Zotarolimus: A Procurement-Focused Rationale


Despite sharing the same macrocyclic core and FKBP12-mTOR binding mechanism, in-class rapamycin analogs cannot be interchanged without measurable consequences for experimental outcomes and device performance. The tetrazole substitution at C-40 in zotarolimus fundamentally alters compound polarity, tissue partitioning, and systemic clearance kinetics relative to sirolimus [1]. Specifically, the structural modification yields a quantifiably shorter terminal elimination half-life—9.4 hours for zotarolimus versus 14.0 hours for sirolimus following intravenous administration in rat models [2]. This pharmacokinetic divergence directly impacts systemic immunosuppression liability, with zotarolimus demonstrating a statistically significant 4-fold reduction in immunosuppressive potency across three rat disease models compared to sirolimus [2]. For procurement decisions involving drug-eluting device development, local delivery applications requiring controlled tissue residence, or preclinical studies where minimizing systemic off-target effects is critical, these quantifiable differences render simple generic substitution scientifically invalid. The evidence presented in Section 3 quantifies exactly where and how zotarolimus diverges from its closest analogs.

Quantitative Differentiation Evidence: Zotarolimus vs. Sirolimus and Everolimus


Systemic Elimination Half-Life Reduction: Zotarolimus vs. Sirolimus in Rat Pharmacokinetic Studies

Zotarolimus was designed specifically to exhibit a shortened in vivo half-life relative to sirolimus. In rat pharmacokinetic studies with intravenous dosing, the terminal elimination half-life (t₁/₂) of zotarolimus was measured at 9.4 hours, compared to 14.0 hours for sirolimus, representing a 33% reduction [1]. Following oral administration, the differentiation was more pronounced, with t₁/₂ values of 7.9 hours for zotarolimus versus 33.4 hours for sirolimus, a 4.2-fold reduction [1].

Pharmacokinetics mTOR inhibitor Drug-eluting stent

Reduced Systemic Immunosuppressive Potency: Zotarolimus vs. Sirolimus in Rat Disease Models

Consistent with its shorter pharmacokinetic half-life, zotarolimus demonstrates a quantifiable reduction in systemic immunosuppressive potency compared to sirolimus. In three distinct rat disease models of immune function, zotarolimus exhibited a statistically significant 4-fold reduction in potency for systemic immunosuppression relative to sirolimus [1]. Additionally, in a rat adjuvant delayed-type hypersensitivity (DTH) model mediated by T cells, zotarolimus inhibited the DTH response with an ED50 value of 1.72 mg/kg/day [2].

Immunosuppression mTOR inhibitor Therapeutic index

In Vitro Anti-Proliferative Potency Retention: Comparable to Sirolimus in Human Coronary Smooth Muscle Cells

Despite the structural modification at C-40 and altered pharmacokinetic profile, zotarolimus retains anti-proliferative potency comparable to sirolimus in the target tissue of interest for restenosis applications. In vitro inhibition of human coronary artery smooth muscle cell (SMC) proliferation by zotarolimus was found to be comparable to that of sirolimus, with IC50 values of 2.9 nM for zotarolimus in human coronary artery SMCs [1]. Zotarolimus also inhibited human coronary artery SMC proliferation induced by growth factor with an IC50 value of 0.8 nM [1]. The compound exhibited high-affinity binding to the immunophilin FKBP12 with an IC50 of 2.8 nM, which is comparable to the binding affinity reported for sirolimus [2].

Anti-proliferative Smooth muscle cell Restenosis

Clinical Non-Inferiority in Drug-Eluting Stent Outcomes: Zotarolimus vs. Everolimus in the RESOLUTE Trial

In a multicenter, randomized, non-inferiority clinical trial (RESOLUTE All-Comers) comparing zotarolimus-eluting stents (Endeavor Resolute) with everolimus-eluting stents (Xience V) in 2,292 patients with minimal exclusion criteria, the zotarolimus-eluting stent demonstrated non-inferiority to the everolimus-eluting stent with respect to the primary composite endpoint of target-lesion failure at 12 months [1]. The primary endpoint occurred in 8.2% of patients in the zotarolimus group versus 8.3% in the everolimus group (P < 0.001 for non-inferiority) [1]. For the secondary angiographic endpoint of in-stent stenosis at 13 months, values were 21.65 ± 14.42% for zotarolimus versus 19.76 ± 14.64% for everolimus (P = 0.04 for non-inferiority), with in-stent late lumen loss of 0.27 ± 0.43 mm versus 0.19 ± 0.40 mm (P = 0.08) [1].

Drug-eluting stent Coronary intervention Clinical trial

Procurement-Driven Application Scenarios for Zotarolimus (ABT-578) Based on Quantified Differentiation Evidence


Drug-Eluting Stent and Coated Balloon Development Requiring Reduced Systemic Immunosuppression Liability

For medical device manufacturers developing drug-eluting stents or drug-coated balloons targeting coronary or peripheral vascular restenosis, zotarolimus offers a quantifiable advantage over sirolimus. The compound's 4-fold reduction in systemic immunosuppressive potency compared to sirolimus—as demonstrated across three rat disease models [1]—directly translates to an improved safety margin for local drug delivery applications. This differentiation enables higher local tissue concentrations to achieve target anti-proliferative effects without incurring the systemic immunosuppression burden associated with sirolimus. The 9.4-hour intravenous half-life (versus 14.0 hours for sirolimus) further supports controlled tissue residence kinetics [1]. The clinical validation of zotarolimus-eluting stents in large-scale randomized trials, demonstrating non-inferiority to everolimus-eluting platforms (8.2% vs. 8.3% target-lesion failure) [2], provides a robust regulatory and clinical precedent for device development programs.

Preclinical In Vivo Models Requiring mTOR Inhibition with Minimized Systemic Immunomodulatory Confounding

Investigators conducting preclinical studies in oncology, immunology, or cardiovascular research where mTOR pathway inhibition is required but systemic immunosuppression would confound experimental endpoints should prioritize zotarolimus over sirolimus. The statistically significant 4-fold reduction in systemic immunosuppression observed in rat disease models [1] means that zotarolimus can achieve anti-proliferative effects comparable to sirolimus in target tissues (human coronary artery SMC IC50 = 2.9 nM) [1] while minimizing unintended modulation of systemic immune function. This property is particularly valuable in tumor models where immune surveillance is a critical variable, or in cardiovascular models where the interaction between vascular healing and systemic immune status may influence restenosis or thrombosis outcomes.

Comparative Pharmacology Studies of Rapalog Structure-Activity Relationships

For medicinal chemistry and pharmacology programs investigating the structure-activity relationships (SAR) of mTOR inhibitors, zotarolimus serves as an essential comparator compound representing the C-40 tetrazole-substituted rapalog subclass. The quantitative pharmacokinetic differentiation from sirolimus—specifically the 33% reduction in IV half-life (9.4 vs. 14.0 hours) and 4.2-fold reduction in oral half-life (7.9 vs. 33.4 hours) [1]—provides a well-characterized reference point for evaluating how C-40 modifications influence systemic clearance, tissue distribution, and the therapeutic index. The retention of FKBP12 binding affinity (IC50 = 2.8 nM) [1] and anti-proliferative potency comparable to sirolimus [1], despite the significant alteration in pharmacokinetic profile, makes zotarolimus an informative control compound for dissecting the relative contributions of target engagement versus systemic exposure to overall pharmacological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 42-(2-Tetrazolyl)rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.